4-(3-nitrophenyl)but-3-enoic acid
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Overview
Description
4-(3-Nitrophenyl)but-3-enoic acid is an organic compound with the molecular formula C10H9NO4 and a molecular weight of 207.18 g/mol . It is a solid at room temperature and is soluble in solvents such as DMSO, ethanol, methanol, and water . This compound is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-nitrophenyl)but-3-enoic acid can be achieved through various organic synthesis methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and large-scale chemical production can be applied. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Nitrophenyl)but-3-enoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated compounds.
Scientific Research Applications
4-(3-Nitrophenyl)but-3-enoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-nitrophenyl)but-3-enoic acid involves its interaction with molecular targets and pathways within biological systems
Comparison with Similar Compounds
4-(3-Nitrophenyl)but-3-enoic acid can be compared with other similar compounds, such as:
3-Butenoic acid: A simpler compound with the formula C4H6O2.
3-Methylbut-2-enoic acid, 4-nitrophenyl ester: A related compound with the formula C11H11NO4.
The uniqueness of this compound lies in its specific structure, which includes a nitrophenyl group and a butenoic acid moiety. This combination of functional groups imparts distinct chemical and biological properties to the compound.
Properties
IUPAC Name |
4-(3-nitrophenyl)but-3-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-10(13)6-2-4-8-3-1-5-9(7-8)11(14)15/h1-5,7H,6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODORNFZJPJSKAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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